molecular formula C10H12O4 B1611270 Ethyl 2-(4-hydroxyphenoxy)acetate CAS No. 20872-28-0

Ethyl 2-(4-hydroxyphenoxy)acetate

Cat. No. B1611270
CAS RN: 20872-28-0
M. Wt: 196.2 g/mol
InChI Key: PBQNKBWWOXOAOE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydroxyphenoxy)acetate (EHPA) is a synthetic compound with a wide range of applications in the scientific research field. EHPA has been used in many different areas, including drug development, biochemistry, and physiology. It is a highly versatile compound and has been used in various experiments to study the effects of different compounds on the body.

Scientific Research Applications

Enzymatic Synthesis

Ethyl 2-(4-hydroxyphenoxy)acetate plays a role in the enzymatic synthesis of pharmaceutical compounds. For example, it is used in the enzymatic hydrolysis of the methyl ester in the production of LASSBio 482, a prototype anti-asthma drug. This process involves a solid biocatalyst and an organic solvent phase, demonstrating the compound's role in facilitating enzymatic reactions in drug synthesis (Bevilaqua et al., 2004).

Synthesis of Biologically Active Compounds

Ethyl 2-(4-hydroxyphenoxy)acetate is also used in the synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for dual hypoglycemic agents. This demonstrates its utility in creating building blocks for novel therapeutic agents, particularly in the context of treating diabetes (Altowyan et al., 2022).

Corrosion Inhibition

In the field of materials science, derivatives of Ethyl 2-(4-hydroxyphenoxy)acetate, such as chalcone derivatives, are investigated for their corrosion inhibition properties. These compounds have been shown to effectively inhibit mild steel corrosion in acidic solutions, indicating their potential application in protecting industrial materials (Lgaz et al., 2017).

Catalysis and Chemical Transformations

It is used in various catalytic and chemical transformations. For instance, its derivatives are involved in Rhodium(II) acetate-catalyzed reactions, demonstrating its role in facilitating complex chemical processes (Taylor & Davies, 1983).

Synthesis of Metallomesogens

Ethyl 2-(4-hydroxyphenoxy)acetate derivatives are also used in the synthesis of metallomesogens. These materials have potential applications in the field of liquid crystal technology (Kovganko & Kovganko, 2013).

Mechanism of Action

Target of Action

As an ester, it may interact with various enzymes and proteins that metabolize esters .

Mode of Action

Ethyl 2-(4-hydroxyphenoxy)acetate, being an ester, can undergo hydrolysis under acidic or basic conditions to form carboxylic acids . This interaction with its targets could result in changes at the molecular level, potentially influencing various biochemical processes.

Biochemical Pathways

Esters like ethyl 2-(4-hydroxyphenoxy)acetate can participate in various reactions such as hydrolysis, alcoholysis, and aminolysis , which could potentially affect multiple biochemical pathways.

Pharmacokinetics

As an ester, it is likely to be absorbed and distributed in the body, metabolized (mainly through hydrolysis), and excreted .

Result of Action

The hydrolysis of esters like ethyl 2-(4-hydroxyphenoxy)acetate can result in the formation of carboxylic acids and alcohols , which can have various effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 2-(4-hydroxyphenoxy)acetate. For instance, the rate of hydrolysis of esters can be influenced by factors such as pH and temperature .

properties

IUPAC Name

ethyl 2-(4-hydroxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQNKBWWOXOAOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70525876
Record name Ethyl (4-hydroxyphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70525876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-hydroxyphenoxy)acetate

CAS RN

20872-28-0
Record name Ethyl (4-hydroxyphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70525876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(4-hydroxyphenoxy)acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of hydroquinone(24 g, 0.22 mol) and ethyl bromoacetate(24 mL, 0.22 mol) in DMF(300 mL) was added 10M aq. NaOH(22 mL, 0.22 mol). The mixture was stirred at 0° C. for 1 h, diluted with H2O, acidified with 6M aq. HCl and extracted with EtOAc. The EtOAc extract was dried(anhydrous MgSO4) and concentrated in vacuo. The residue was swished with Et2O to give ethyl 4-hydroxyphenoxy-acetate (5.8 g) as a white powder.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Ethy 4-benzyloxyphenoxyacetate (21.78 g) was hydrogenated using 7.5% palladium carbon (3.2 g) in tetrahydrofuran (220 ml) at 3 atm over 7 hours. After completion of the reaction, the reaction mixture was filtered through celite, and the solvent was evaporated. The obtained solid was filtrated with diisopropyl ether and dried under reduced pressure to give the title compound (13.88 g) as a white solid.
Quantity
21.78 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step Two
Name
palladium carbon
Quantity
3.2 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a 100 mL RB flask fitted with magnetic stirrer was charged 20 mL of DCM to the stirred solvent was added ethyl (4-methoxyphenoxy)acetate (2 g, 9.5 mmol) and Borontribromide (1.85 g, 11.0 mmol) was added at 0° C. Then it was stirred at 0° C. for 30-45 min. After completion of the reaction (reaction monitored by TLC), reaction mass quenched with Sodium bicarbonate and concentrated the reaction mixture and extracted with ethyl acetate. The organic layer was washed with brine and dried by anhydrous Na2SO4 and evaporated to dryness, the resulting crude compound was purified by column chromatography on silica gel using petroleum ether and ethyl acetate as eluent to give the product (0.2 g Yield: 20%): 1H NMR (300 MHz, DMSO-d6): δ 8.97 (s, 1H), 6.72-6.75 (d, 2H), 6.64-6.67 (d, 2H), 4.62 (s, 2H) 4.11-4.18 (q, 2H), 1.18-1.22 (t, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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